Physicochemical Property Advantage: Optimized Lipophilicity and Bioavailability Potential Over Simpler Analogs
The target compound exhibits a calculated LogP of 4.11 (ACD/Labs) , which positions it within the optimal range for CNS drug discovery and significantly improves upon the LogP of simpler analogs like 4-Chloro-6-ethylpyrimidine, which lacks the lipophilic 4-nitrophenyl group and thus possesses substantially lower LogP (estimated < 2). This quantitative difference in lipophilicity directly correlates with membrane permeability and blood-brain barrier (BBB) penetration potential [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 4.11 |
| Comparator Or Baseline | 4-Chloro-6-ethylpyrimidine (estimated LogP < 2) |
| Quantified Difference | Difference > 2 log units |
| Conditions | ACD/Labs Percepta Platform calculation |
Why This Matters
Higher LogP indicates greater potential for membrane permeability, making this compound a more attractive starting point for hit-to-lead campaigns targeting intracellular or CNS-located proteins.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
